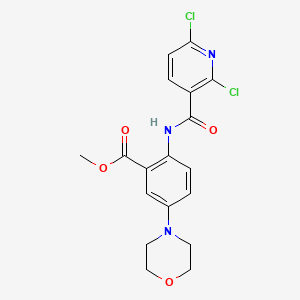

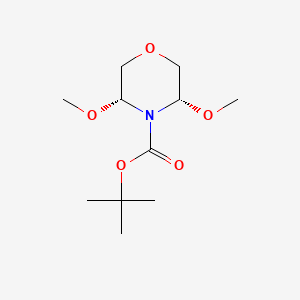

![molecular formula C21H18N4O B2686672 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 862810-45-5](/img/structure/B2686672.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a compound that belongs to the imidazo[1,2-a]pyrimidine class . Imidazo[1,2-a]pyrimidines have been evaluated to exhibit significant therapeutic potential linked to anticancer, cardiovascular, antibacterial, antimicrobial, antifungal, antiviral, anti-inflammatory, HIV inhibitor, local anesthetic, P38 MAP kinase inhibitor properties, and in some agrochemicals .

Synthesis Analysis

An efficient procedure for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs involves one pot, multicomponent reactions at room temperature . This method includes the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

The development of selective inhibitors for p38 mitogen-activated protein (MAP) kinase is a significant area of research. Compounds with a substituted imidazole scaffold, including derivatives of imidazo[1,2-a]pyrimidines, have shown potential in inhibiting the p38 MAP kinase, which plays a crucial role in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds offer insights into achieving higher binding selectivity and potency by targeting the ATP binding pocket of the kinase (Scior et al., 2011).

Synthesis and Biological Activities

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been extensively explored for their potential biological activities. A comprehensive review covering the years 2000-2021 focuses on the synthesis of the heterocyclic moiety and its applications, including biological activities and secondary applications like corrosion inhibition (Kobak & Akkurt, 2022).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine is another important class of heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. This review discusses the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, highlighting their therapeutic applications in medicine (Garrido et al., 2021).

Optical Sensors and Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives are utilized as exquisite sensing materials and possess a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review includes various pyrimidine-based optical sensors and discusses their recent literature from 2005 to 2020 (Jindal & Kaur, 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis, chemistry, and potential of heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyrimidine, highlight their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and displaying various biological activities (Li et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been found to possess a wide range of biological activities

Mode of Action

It is known that compounds with similar structures interact with their targets through various mechanisms, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of pathways

Result of Action

Compounds with similar structures have been found to possess a wide range of biological activities

Action Environment

It is known that environmental factors can significantly influence the action of many compounds . More research is needed to understand how such factors might influence the action of this compound.

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-15-8-9-17(19-14-25-11-5-10-22-21(25)24-19)13-18(15)23-20(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYVJUYSXLYSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

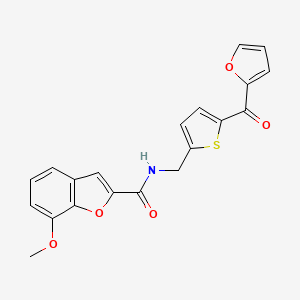

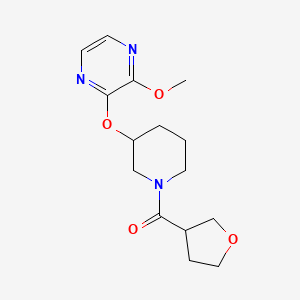

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)

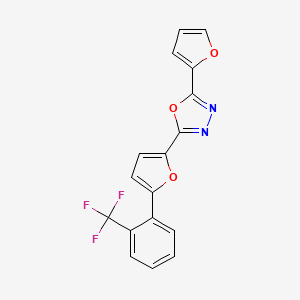

![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)

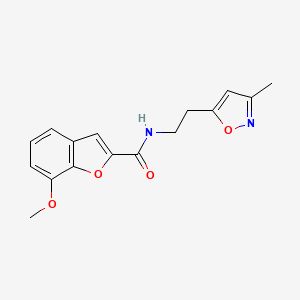

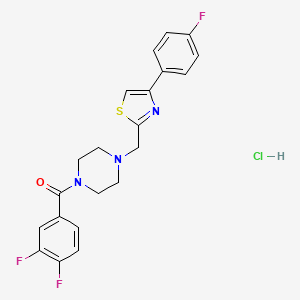

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

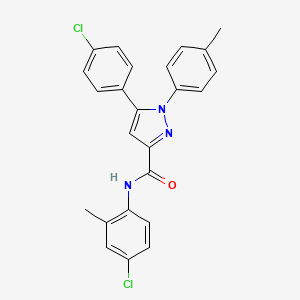

![N-(2-chlorophenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2686607.png)

![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)